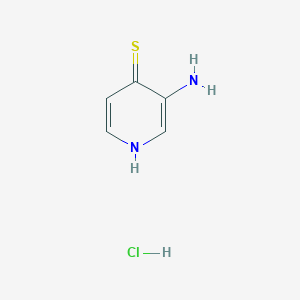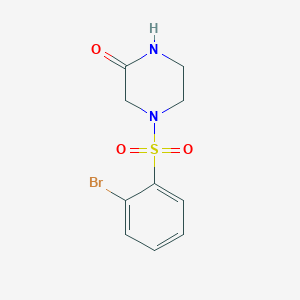
3-amino-1H-pyridine-4-thione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1H-pyridine-4-thione;hydrochloride is a chemical compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol It is a pyridine derivative, characterized by the presence of an amino group at the 3-position and a thiol group at the 4-position, forming a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-pyridine-4-thione;hydrochloride typically involves the introduction of the amino and thiol groups onto the pyridine ring. One common method is the reaction of 3-aminopyridine with thiolating agents under controlled conditions. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
3-amino-1H-pyridine-4-thione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .
科学的研究の応用
3-amino-1H-pyridine-4-thione;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thiol group.
作用機序
The mechanism by which 3-amino-1H-pyridine-4-thione;hydrochloride exerts its effects is largely dependent on its functional groups. The thiol group can form covalent bonds with proteins, leading to enzyme inhibition or modification of protein function. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
3-Pyridinethiol, 4-amino-, (Hydrochloride) (11): Similar structure but with the amino and thiol groups swapped.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring and exhibit different chemical properties and biological activities.
Imidazo[4,5-b]pyridines: Another class of compounds with a fused imidazole and pyridine ring, known for their diverse biological activities.
Uniqueness
3-amino-1H-pyridine-4-thione;hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles compared to other pyridine derivatives. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C5H7ClN2S |
|---|---|
分子量 |
162.64 g/mol |
IUPAC名 |
3-amino-1H-pyridine-4-thione;hydrochloride |
InChI |
InChI=1S/C5H6N2S.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,6H2,(H,7,8);1H |
InChIキー |
RGVWXJUMRDRGAA-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=C(C1=S)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Aminomethyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-OL](/img/structure/B8730160.png)
![tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B8730168.png)
![1-Benzyl-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B8730175.png)


![3-bromo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8730196.png)


![3-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B8730204.png)




